Caspase-8 Inhibitor II, with the chemical identifier CAS 210344-98-2, is a potent, cell-permeable, irreversible inhibitor specifically targeting caspase-8 and granzyme B. This compound is notable for its ability to inhibit apoptosis induced by influenza virus in HeLa cells, highlighting its potential in biological research and therapeutic applications. The compound is also known by synonyms such as Z-IE(OMe)TD(OMe)-FMK and Granzyme B Inhibitor III .
Caspase-8 Inhibitor II falls under the category of synthetic caspase inhibitors, which are further classified into two main types: initiator caspases (such as caspase-8) and effector caspases (like caspase-3). This inhibitor is primarily utilized in experimental settings to dissect the role of caspases in cellular processes, particularly in apoptosis .
The synthesis of Caspase-8 Inhibitor II involves several key steps that ensure the production of a high-purity compound. The process typically begins with the formation of a protected tripeptide analog through various chemical reactions, including selective hydrolysis and esterification. For instance, an α-benzyloxycarbonyl-glutamyl-succinyl ester is treated to yield the desired diol, which undergoes further modifications to create the final product .
The synthetic route may include:
These steps require careful control of reaction conditions to achieve optimal yields and purity levels exceeding 95% .
The molecular formula for Caspase-8 Inhibitor II is C₃₀H₄₃FN₄O₁₁. Its structure features a peptide sequence represented as Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F*, which indicates specific substitutions that enhance its inhibitory activity against caspases .
The compound's empirical data includes:
Caspase-8 Inhibitor II primarily acts through covalent modification of the active site cysteine residue in caspase-8. This irreversible binding prevents the enzyme from cleaving its substrates, effectively inhibiting its function.
The interactions involve:
Caspase-8 plays a crucial role in initiating apoptosis through its proteolytic activity. Caspase-8 Inhibitor II disrupts this process by binding to the enzyme's active site, thus preventing it from executing its apoptotic functions.
Studies indicate that this inhibitor can effectively block apoptosis induced by various stimuli, including viral infections, by maintaining cellular integrity during stress conditions . Its mechanism involves:
Caspase-8 Inhibitor II is primarily used in scientific research settings for:
This compound serves as a valuable tool for researchers aiming to dissect complex cellular processes involving caspases and their implications in health and disease.
Caspase-8 activation initiates extrinsic apoptosis through formation of the Death-Inducing Signaling Complex (DISC). Upon ligation of death receptors (e.g., CD95/Fas or TRAIL-R2), the adaptor protein FADD (Fas-Associated Death Domain) recruits procaspase-8 via homotypic death effector domain (DED) interactions. Within the DISC, procaspase-8 monomers oligomerize into DED filaments, enabling dimerization-induced autocatalytic cleavage. This process activates caspase-8, triggering downstream effector caspases (e.g., caspase-3/7) [1] [6]. Recent studies reveal that TRAIL-R2—but not TRAIL-R1—forms cytosolic platforms during proteasome inhibition, amplifying DISC-independent caspase-8 activation [10]. Caspase-8 Inhibitor II (Z-IETD-FMK) blocks this pathway by covalently binding the catalytic cysteine in caspase-8’s active site, preventing proteolytic maturation [8].
Table 1: Core Components of the DISC and Their Roles in Caspase-8 Activation
Component | Function | Effect of Inhibition |
---|---|---|
Death Receptors (e.g., CD95, TRAIL-R2) | Initiate DISC assembly via ligand binding | Prevents receptor platform formation |
FADD | Recruits procaspase-8 via DED interactions | Disrupts caspase-8 recruitment |
Procaspase-8 | Oligomerizes into DED filaments; undergoes autocleavage | Irreversible binding by Z-IETD-FMK blocks activity |
c-FLIP isoforms | Modulate caspase-8 activation (pro- vs. anti-apoptotic) | Alters inhibitor efficacy (see Section 1.3) |
Caspase-8 activation requires dimerization and cleavage between its large (p18) and small (p10) subunits. Solution NMR studies show that procaspase-8 exists as an inactive monomer, with the interdomain linker (containing cleavage sites Asp374 and Asp384) sequestered away from the catalytic cleft. Upon dimerization, the linker repositions for intermolecular cleavage, forming the active p10/p18 heterotetramer [3]. Caspase-8 Inhibitor II (Z-IETD-FMK) mimics the substrate recognition sequence Ile-Glu-Thr-Asp (IETD), acting as a competitive irreversible inhibitor. Its fluoromethylketone (FMK) group covalently bonds to the catalytic cysteine (Cys285), while the tripeptide backbone occupies the substrate-binding cleft, blocking access to native substrates [8] [10]. Phosphorylation at Tyr380 (mediated by Src kinases) induces allosteric inhibition by impeding linker cleavage; however, Z-IETD-FMK’s action is independent of this mechanism [3].
Table 2: Structural Mechanisms of Caspase-8 Inhibition
Mechanism | Structural Determinants | Effect on Caspase-8 |
---|---|---|
Competitive (Z-IETD-FMK) | Covalent bond to Cys285; IETD occupancy of substrate cleft | Irreversible active-site blockade |
Allosteric (Y380 phosphorylation) | Src-mediated Tyr380 phosphorylation | Prevents linker cleavage; no effect on dimerization |
Dimerization disruption | Mutations in DED1/DED2 hydrophobic interface | Abolishes catalytic activity without inhibitor binding |
cFLIP (CASP8 and FADD-like Apoptosis Regulator) isoforms critically modulate caspase-8 activation. cFLIPL (long form) heterodimerizes with procaspase-8 at the DISC, forming an enzymatically active complex that cleaves limited substrates (e.g., RIPK1), but fails to fully activate effector caspases. In contrast, cFLIPS (short form) acts as a dominant-negative inhibitor by preventing caspase-8 dimerization [4] [6]. Caspase-8 Inhibitor II binds caspase-8 within caspase-8/cFLIPL heterodimers, further suppressing residual activity. Notably, small molecules like FLIPins (designed to stabilize caspase-8/cFLIPL heterodimers) increase caspase-8 activity by mimicking the "closed" conformation of the L2′ loop, underscoring the heterodimer’s context-dependent roles [6]. Thus, Z-IETD-FMK efficacy depends on cFLIP expression levels, with high cFLIPS enhancing inhibition [4].
Table 3: cFLIP Isoforms and Their Impact on Caspase-8 Inhibition
cFLIP Isoform | Structure | Effect on Caspase-8 | Outcome for Z-IETD-FMK |
---|---|---|---|
cFLIPL | DEDs + inactive caspase-like domains | Forms active heterodimer; partial substrate cleavage | Synergistic inhibition |
cFLIPS | DEDs only | Blocks DED filament assembly; prevents dimerization | Enhanced efficacy |
cFLIPR | Truncated DEDs | Similar to cFLIPS; poorly studied | Presumed similar to cFLIPS |
Procaspase-8 activation hinges on DED-mediated filament assembly, where FADD-bound procaspase-8 recruits additional monomers via DED1-DED2 interactions, forming a unidirectional chain. This oligomerization positions catalytic domains for dimerization and autoactivation [1] [3]. Caspase-8 Inhibitor II disrupts this process via two mechanisms:
Table 4: Impact of Caspase-8 Inhibitor II on DED Filament Assembly
Assembly Step | Key Process | Effect of Z-IETD-FMK |
---|---|---|
FADD recruitment | Death domain binding to activated receptors | No direct effect |
Procaspase-8 recruitment | DED interactions with FADD | Indirect disruption via catalytic domain binding |
DED chain elongation | DED1-DED2 hydrophobic interactions | Steric hindrance from inhibitor-induced conformations |
Catalytic domain dimerization | Active-site formation and autocleavage | Irreversible blockade of active site |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7